

Physicochemical Profiling of 6-Azaspiro[3.4]octan-8-ol: A Technical Guide

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Compound of Interest

Compound Name:	6-Azaspiro[3.4]octan-8-ol;hydrochloride
CAS No.:	1822646-62-7
Cat. No.:	B2449708

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Executive Summary

6-Azaspiro[3.4]octan-8-ol represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD).[1] As a spirocyclic amine, it offers a distinct advantage over traditional piperidine or morpholine scaffolds by increasing the fraction of sp³-hybridized carbons (), a metric directly correlated with improved clinical success rates and reduced off-target promiscuity.

This guide provides a rigorous analysis of the lipophilicity (LogP) and Topological Polar Surface Area (TPSA) of this scaffold. It details the theoretical descriptors derived from fragment-based algorithms and establishes a self-validating experimental framework for empirically determining these values in a laboratory setting.

Part 1: Structural Analysis & Theoretical Descriptors[1]

The Scaffold Architecture

The molecule comprises a pyrrolidine ring spiro-fused to a cyclobutane ring.[1]

- IUPAC Numbering: The spiro carbon is position 4. The small ring (cyclobutane) occupies positions 1–3.[1] The large ring (pyrrolidine) occupies positions 5–8.[1]
- Functionalization:
 - Position 6 (Aza): A secondary amine, providing a vector for further functionalization and a basic center ().[1]
 - Position 8 (ol): A hydroxyl group, introducing hydrogen bond donor/acceptor capabilities and lowering LogP.[1]

Calculated Physicochemical Profile

The following values are derived using consensus algorithms (cLogP) and topological descriptors. These serve as the baseline for experimental validation.

Property	Value (Approx.)	Significance
Formula		Low Molecular Weight (Fragment space)
MW	127.19 g/mol	Ideal for Fragment-Based Drug Discovery (Rule of 3)
cLogP	-0.6 to 0.2	Hydrophilic/Amphiphilic. Indicates high aqueous solubility.[1]
TPSA	~32.3 Å ²	High Permeability. (NH: ~12.0 + OH: ~20.2).[1]
H-Bond Donors	2	NH and OH groups.[1]
H-Bond Acceptors	2	N and O atoms.[1]
Stereochemistry	1 Chiral Center	C8 is a stereocenter.[1] Enantiomers may exhibit differential binding but identical scalar physicochemical properties (LogP).[1]

“

Critical Insight: The low TPSA (< 40 Å²) and low LogP suggest this molecule is highly permeable and likely to cross the Blood-Brain Barrier (BBB), provided it is not a substrate for P-gp efflux transporters.

Part 2: Experimental Determination Protocols

As an Application Scientist, relying solely on calculated values is insufficient for lead optimization. The following protocols provide the "Ground Truth."

Protocol A: High-Throughput LogP Determination (HPLC Method)

Standard: OECD Guideline 117[1]

This method uses retention times on a C18 column to correlate with hydrophobicity, avoiding the operational complexity of shake-flask methods for large libraries.

Reagents & Equipment:

- Stationary Phase: C18 Reverse-Phase Column (e.g., Agilent ZORBAX Eclipse Plus).[1]
- Mobile Phase: Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate).[1]
- Reference Standards: 6 compounds with known LogP spanning -1.0 to +2.0 (e.g., Benzyl alcohol, Acetophenone, Toluene).[1]

Workflow:

- Dead Time () Determination: Inject Sodium Nitrate or Uracil to determine the column void volume.[1]
- Calibration: Inject the reference standards. Record retention factor where .
- Curve Fitting: Plot vs. Literature LogP.[1] Ensure .
- Sample Analysis: Inject 6-Azaspiro[3.4]octan-8-ol (dissolved in mobile phase).
- Calculation: Extrapolate LogP from the calibration curve.

Protocol B: Miniaturized Shake-Flask Method (Gold Standard)

Standard: OECD Guideline 107[1]

For the definitive LogP (or LogD at pH 7.4), the shake-flask method is required, particularly because the amine is ionizable.

Step-by-Step Methodology:

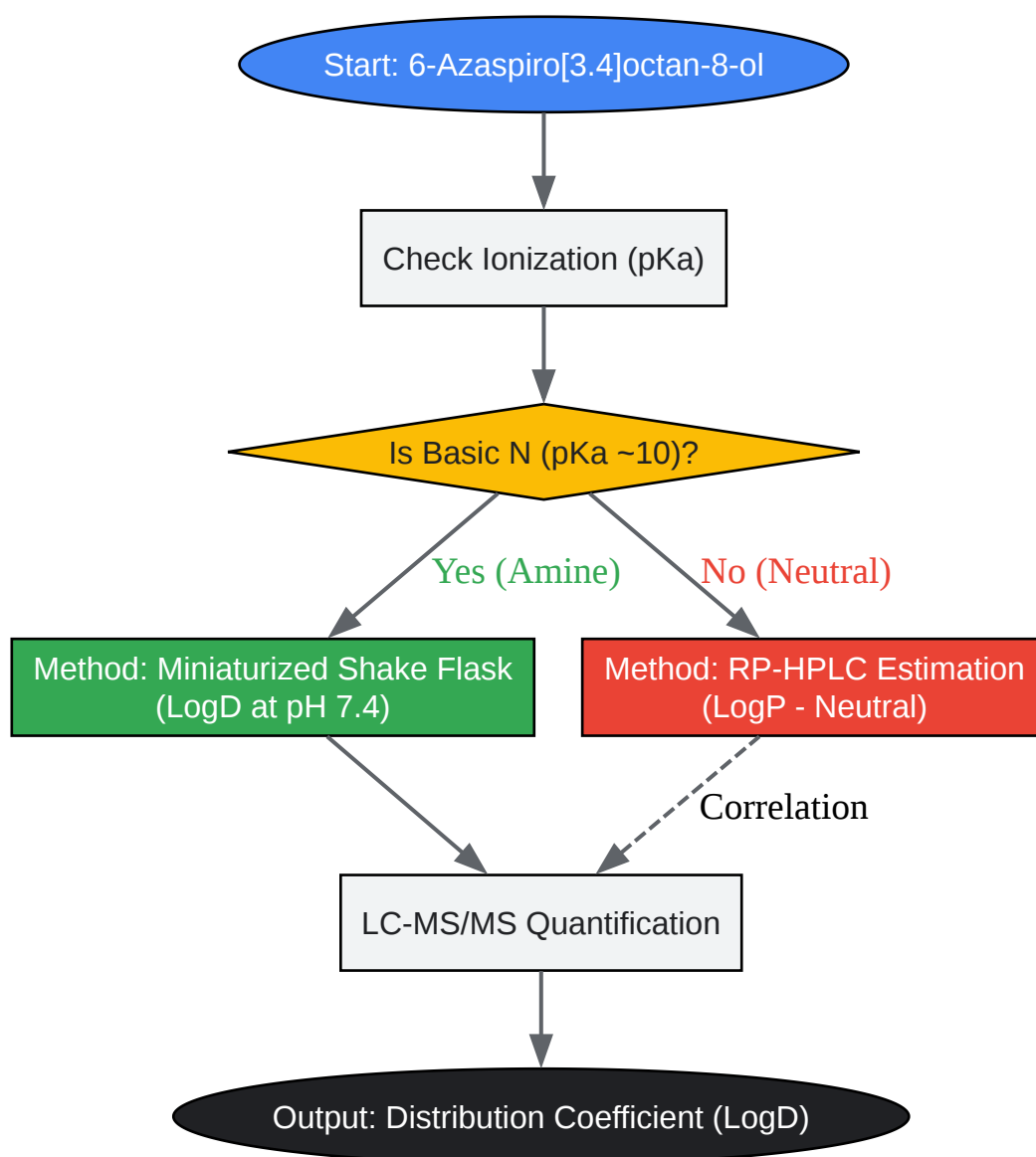
- Phase Pre-Saturation:
 - Mix 1-Octanol and Phosphate Buffer (pH 7.4) in a separation funnel.
 - Shake vigorously for 24 hours.
 - Separate phases: "Water-saturated Octanol" and "Octanol-saturated Water." [2]
- Sample Preparation:
 - Dissolve 1 mg of 6-Azaspiro[3.4]octan-8-ol in the Octanol-saturated Water phase (since it is hydrophilic).
- Partitioning:
 - Add equal volume of Water-saturated Octanol.
 - Vortex for 30 minutes at 25°C.
 - Centrifuge at 3000 RPM for 10 minutes to break emulsions.
- Quantification (LC-MS/MS):
 - Sample both the aqueous and organic layers. [2]
 - Crucial Step: Dilute the octanol layer with methanol to ensure compatibility with the LC column.

- Quantify concentration using a standard curve.
- Calculation:

Part 3: Visualization of Workflows & Pathways

Experimental Workflow: LogP/LogD Determination

This diagram illustrates the decision tree for selecting the correct lipophilicity assay based on the ionization state of the 6-azaspiro scaffold.

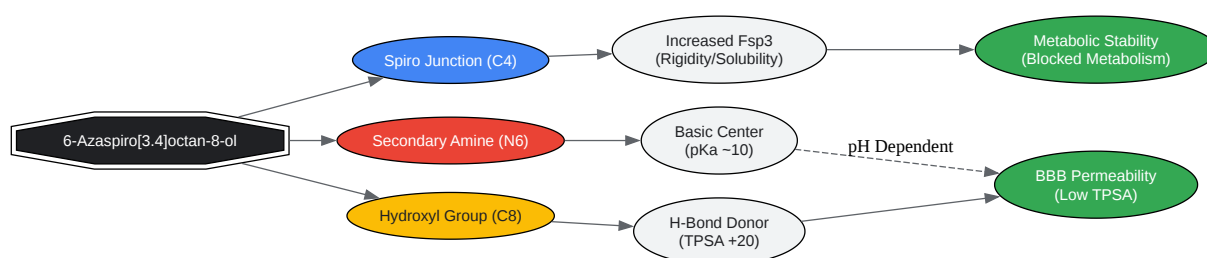


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Figure 1: Decision matrix for experimentally determining lipophilicity, prioritizing pH-dependent LogD for the ionizable amine scaffold.

Structure-Property Relationship (SPR)

The following diagram details how specific structural features of the molecule contribute to its overall physicochemical profile.



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Figure 2: Mechanistic dissection of the scaffold, linking structural fragments (Spiro, Amine, OH) to medicinal chemistry outcomes (Fsp3, BBB).[1]

Part 4: Medicinal Chemistry Implications[1][3][4][5]

The "Spiro" Advantage

The 6-azaspiro[3.4]octane core is a bioisostere for piperidine.[1] By forcing the molecule out of planarity ("Escaping Flatland"), the spiro-center increases the

score.

- Significance: Higher

correlates with higher solubility and lower promiscuity (binding to off-targets) compared to flat aromatic analogs.

Blood-Brain Barrier (BBB) Penetration

With a TPSA of $\sim 32 \text{ \AA}^2$ and a LogP near 0, this molecule falls into the "Goldilocks zone" for CNS penetration.[1]

- Rule: TPSA $< 90 \text{ \AA}^2$ is generally required for BBB permeation.
- Caveat: The basic amine (N6) will be protonated at physiological pH. While this increases solubility, it may hinder passive diffusion unless an active transport mechanism is utilized or the lipophilicity is tuned via N-substitution.

Lipinski & Veber Compliance[1]

- MW < 500 : Pass (127.19)[1]
- LogP < 5 : Pass (~ 0.2)
- H-Bond Donors < 5 : Pass (2)
- H-Bond Acceptors < 10 : Pass (2)[1]
- Rotatable Bonds: 0 (High rigidity improves binding entropy).[1]

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